3-(3-bromobenzoyl)-6-fluoroquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(3-bromobenzoyl)-6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-10-3-1-2-9(6-10)15(20)13-8-19-14-5-4-11(18)7-12(14)16(13)21/h1-8H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHXFXRZIMHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromobenzoyl)-6-fluoroquinolin-4(1H)-one typically involves multiple steps. One common method starts with the preparation of 3-bromobenzoyl chloride, which is then reacted with 6-fluoroquinolin-4(1H)-one under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromobenzoyl)-6-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinoline N-oxides.
Scientific Research Applications
3-(3-Bromobenzoyl)-6-fluoroquinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antibacterial and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-(3-bromobenzoyl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Electron-Withdrawing Groups (EWGs) vs. Electron-Donating Groups (EDGs)
- In apoptotic assays, analogs with EWGs like bromobenzoyl (e.g., compound 7d in ) showed weaker activity compared to etoposide, likely due to reduced binding affinity .
- 4-Hydroxy-3-Phenylquinolin-2(1H)-one (): The phenyl group (EDG) enhances electron density, which may improve binding to enzymes like topoisomerases. Such derivatives are reported as intermediates in synthesizing bioactive molecules .
Positional Isomerism of Halogens
- 6-O-(4-Bromobenzoyl) Derivatives (): Para-substituted bromobenzoyl analogs exhibit different steric and electronic profiles compared to the meta-substituted target compound. Para-substitution may allow better alignment with hydrophobic pockets in drug targets .
- 3-(4-Chlorobenzoyl)-6-Fluoroquinolin-4(1H)-one (): Replacing bromine with chlorine reduces molecular weight (Cl: 35.5 vs.
Heterocyclic Modifications
Oxadiazole-Containing Analogs
- 3-(3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-6-Fluoroquinolin-4(1H)-one (): Replacing the benzoyl group with a 1,2,4-oxadiazole ring introduces rigidity and hydrogen-bonding sites. The oxadiazole moiety may enhance metabolic stability but requires further activity validation .
- 3-(3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-6-Fluoroquinolin-4(1H)-one (CAS 1081135-42-3, ): This analog substitutes bromine with chlorine and positions the halogen at meta on the phenyl ring. Molecular weight (341.7 vs. ~396 for bromo analogs) and polarity differences could impact solubility .
Core Structure Modifications
N1-Substitution
- 1-Ethyl-6-Fluoro-7-(Piperazin-1-yl)Quinolin-4(1H)-one (): Ethyl substitution at N1 (vs. hydrogen in the target compound) may block metabolic oxidation at this position, improving half-life. Piperazine groups enhance water solubility and are common in fluoroquinolone antibiotics .
Nitroacetyl Derivatives
- Such derivatives are used to synthesize fused heterocycles (e.g., pyrimidoquinolinones) with reported antioxidant activity .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
3-(3-Bromobenzoyl)-6-fluoroquinolin-4(1H)-one is a synthetic compound belonging to the quinolone family, known for its diverse biological activities. This article explores its antibacterial and antifungal properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a quinoline core substituted with a bromobenzoyl group and a fluorine atom, which are critical for its biological activity. The structural formula can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antibacterial efficacy was evaluated using MIC and MBC assays. The results are summarized in Table 1.
| Bacterial Strain | MIC (mg/L) | MBC (mg/L) |
|---|---|---|
| E. coli | 0.125 | 8.00 |
| S. typhi | 0.125 | 8.00 |
| P. aeruginosa | 0.125 | 8.00 |
| B. subtilis | 0.125 | 16.00 |
The compound demonstrated the lowest MIC values against Gram-negative bacteria, indicating potent antibacterial activity, particularly against Bacillus subtilis with an MIC of 0.125 mg/L and an MBC of 16 mg/L .
Antifungal Activity
In addition to its antibacterial properties, the compound also showed antifungal activity against several fungal strains. The inhibition zones measured during the antifungal assays indicated a broader spectrum of activity compared to its antiviral effects.
The mechanism underlying the biological activity of this compound is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This inhibition leads to cell death in susceptible bacterial strains.
Case Studies
- Antimicrobial Screening : A study conducted on various derivatives of quinolone compounds, including this compound, showed promising results in inhibiting both Gram-positive and Gram-negative bacteria, with a notable preference for Gram-negative strains .
- In Silico Studies : Computational analysis predicted the activity spectra of the compound, suggesting potential effectiveness against a range of pathogens based on molecular docking studies that highlighted strong binding affinities to target enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
